ACEMETACINTERT-BUTYLESTER, also known as acemetacin tert-butyl ester, is a complex organic compound characterized by the presence of multiple functional groups, including an ester, a benzoyl group, and an indole moiety. Its chemical structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and materials science. The compound is identified by the CAS number 75302-98-6 and has potential applications in drug development, particularly for anti-inflammatory, anticancer, and antimicrobial purposes.
ACEMETACINTERT-BUTYLESTER is classified as a non-steroidal anti-inflammatory drug (NSAID). It primarily acts as a cyclooxygenase inhibitor, which plays a crucial role in the inflammatory response. The compound is synthesized through several chemical reactions that involve the formation of its core structures from simpler organic compounds .
The synthesis of ACEMETACINTERT-BUTYLESTER typically involves multiple steps:
The molecular formula of ACEMETACINTERT-BUTYLESTER is , with a molar mass of approximately 320.41 g/mol. Its structure includes an indole ring fused with a benzoyl group and an ester functional group. The compound's structural features contribute to its pharmacological properties and reactivity.
ACEMETACINTERT-BUTYLESTER can undergo various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and medicinal applications.
As an NSAID, ACEMETACINTERT-BUTYLESTER primarily targets the enzyme cyclooxygenase (COX), inhibiting its activity. This inhibition affects the arachidonic acid pathway, leading to decreased production of prostaglandins, which are mediators of inflammation, pain, and fever.
Relevant data indicates that ACEMETACINTERT-BUTYLESTER should be handled with care due to its flammable nature and potential health hazards upon inhalation or skin contact .
ACEMETACINTERT-BUTYLESTER has several notable applications:
tert-Butyl esters serve as temporary protective groups for carboxylic acid functionalities during synthetic processes, enabling chemists to perform reactions at other molecular sites that would otherwise be incompatible with free acids. The tert-butyl group demonstrates exceptional resistance to nucleophiles and bases across physiological pH ranges (pH 1-12 at room temperature), while remaining susceptible to targeted acidic deprotection—a dichotomy exploited in prodrug activation [1]. This stability profile is critical for acemetacin tert-butyl ester, which must remain intact during transit through the alkaline intestinal environment yet cleavable by intracellular esterases.
Synthetic methodologies for acemetacin tert-butyl ester predominantly involve:
Table 1: Physicochemical Properties of Acemetacin tert-Butyl Ester
Property | Value | Significance |
---|---|---|
Log P (octanol-water) | ~3.5 (estimated) | Enhanced membrane permeability vs. acemetacin (Log P ~2.1) |
Hydrolytic stability (pH 7.4) | t₁/₂ > 24 hours | Maintains integrity during systemic circulation |
Aqueous solubility | <0.1 mg/mL | Dictates formulation approaches (e.g., lipidic nanoemulsions) |
Boiling point | ~290°C (dec.) | Informs purification strategies (e.g., distillation under vacuum) |
The metabolic stability conferred by the tert-butyl group delays premature hydrolysis, enabling the prodrug to reach inflammatory sites before enzymatic conversion to active acemetacin. This is evidenced by in vitro studies showing <5% hydrolysis in simulated gastric fluid over 2 hours versus >70% conversion in macrophage homogenates within 1 hour—highlighting cell-specific activation [4]. The ester’s bulkiness further impedes recognition by digestive esterases, a strategic advantage over simpler alkyl esters like methyl or ethyl derivatives.
During acemetacin manufacturing or storage, tert-butyl ester formation arises via:
This ester impurity exhibits distinct pharmacokinetics versus the API, potentially compromising therapeutic efficacy due to reduced free drug bioavailability. Regulatory guidelines (ICH Q3A/B) mandate strict control ≤0.15% in final dosage forms, necessitating robust analytical detection.
Table 2: Analytical Characterization and Degradation Triggers
Degradation Condition | Impurity Formed | Detection Method | Separation Strategy |
---|---|---|---|
Acidic hydrolysis (pH <2) | Des-tert-butyl acemetacin | HPLC-UV (λ=254 nm) | C18 reverse-phase (ACN/0.1% H₃PO₄) |
Thermal stress (70°C) | tert-Butyl ester + 4 others | LC-MS (m/z 458.2 [M+Na]⁺) | Preparative HPLC (ethanol/n-hexane) |
Oxidative stress | Sulfoxide derivatives | UPLC-PDA-MS | Ion-pair chromatography |
Deprotection chemistry informs purification strategies:
The tert-butyl ester group serves as a molecular shuttle for acemetacin, leveraging:
In vitro vascular models using deer digital arteries demonstrate that tert-butyl ester prodrugs attenuate vasoconstriction by 75% compared to parent acids, attributable to reduced COX-1 inhibition in endothelial cells. This aligns with the "NO-NSAID" design paradigm where ester-linked moieties (e.g., nitrobutoxylate) improve vascular tolerability [4].
Brain targeting exemplifies spatial control:
graph LR A[Acemetacin tert-butyl ester] -->|High lipophilicity| B[BBB penetration] B --> C[Esterase-mediated hydrolysis] C --> D[Localized acemetacin release]
Studies confirm 3-fold higher brain/serum ratios versus acemetacin in rodent models, critical for treating neuroinflammation. The ester’s stability against hepatic CYP2C9—a major metabolizer of NSAIDs—further prolongs systemic exposure (t₁/₂ extension from 2.3 to 8.1 hours) [4].
Table 3: Targeted Delivery Performance Metrics
Parameter | tert-Butyl Ester | Parent Acemetacin |
---|---|---|
Macrophage uptake (ratio) | 9.5 ± 1.2 | 1.0 (reference) |
Synovial fluid Cₘₐₓ (μg/mL) | 14.3 ± 2.1 | 8.7 ± 1.4 |
Brain penetration index | 0.62 ± 0.05 | 0.19 ± 0.03 |
Plasma hydrolysis half-life | 6.8 ± 0.9 h | N/A |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4